molecular formula C27H26FN3O2 B2650052 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-15-0

1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

カタログ番号: B2650052
CAS番号: 847396-15-0
分子量: 443.522
InChIキー: QCTJDMJBPGJCMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, is a sophisticated synthetic molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of kinase signaling pathways. Its structure integrates a benzimidazole core, a known privileged scaffold in drug discovery that often serves as a pharmacophore for targeting ATP-binding sites in various protein kinases . The molecule is further elaborated with a pyrrolidin-2-one moiety and a fluorophenyl group, modifications that are frequently employed to fine-tune binding affinity, selectivity, and metabolic stability. The presence of the 3-(p-tolyloxy)propyl linker suggests potential for enhancing interactions with hydrophobic regions of enzymatic targets. Consequently, this compound is a valuable tool for researchers exploring the structure-activity relationships (SAR) of kinase inhibitors, with potential applications in oncology research for targeting dysregulated cell proliferation and survival. Its utility may also extend to neuroscientific studies , given the involvement of kinase pathways in neurological disorders, providing a chemical probe to decipher complex cellular signaling networks. This product is intended for non-clinical, in vitro research applications only.

特性

IUPAC Name

1-(2-fluorophenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-19-11-13-21(14-12-19)33-16-6-15-30-25-10-5-3-8-23(25)29-27(30)20-17-26(32)31(18-20)24-9-4-2-7-22(24)28/h2-5,7-14,20H,6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTJDMJBPGJCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidinone core, a benzo[d]imidazole moiety, and a fluorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may interact with GABA-A receptors, particularly modulating the α1/γ2 interface. This interaction can lead to enhanced neurotransmission and has implications for treating neurological disorders . The compound's structure suggests it could act as a positive allosteric modulator (PAM), which may improve its therapeutic profile by increasing the efficacy of endogenous neurotransmitters without directly activating the receptor.

Anticancer Activity

Preliminary studies have indicated that compounds within the same class as 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant activity against various cancer cell lines. For example, research on imidazole derivatives has shown promising results in inhibiting myeloid cell leukemia 1 (Mcl-1), a protein associated with cancer cell survival . The effective inhibition of Mcl-1 by similar compounds suggests that 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may also possess anticancer properties.

Neuroprotective Effects

In addition to its potential anticancer activity, the compound is being explored for neuroprotective effects. Its ability to modulate GABA-A receptors could provide therapeutic benefits in conditions such as anxiety and epilepsy, where GABAergic dysfunction is a contributing factor .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of similar compounds to establish correlations between chemical structure and biological activity. For instance, modifications at specific positions on the benzo[d]imidazole scaffold have been shown to enhance receptor affinity and selectivity. Table 1 summarizes key findings from SAR studies relevant to this compound's class:

CompoundTargetIC50 (µM)Comments
Compound AMcl-10.38 ± 0.14High potency
Compound BGABA-A5.2 ± 0.3Moderate activity
Compound CGABA-A0.19 ± 0.02Selective for α1/γ2 interface

類似化合物との比較

Structural Analogues with Fluorophenyl Substitutions

Several analogues share the fluorophenyl-pyrrolidinone scaffold but differ in substituents:

Compound Name Substituent Variations Key Structural Differences Biological Relevance Source
1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Morpholinoethyl instead of p-tolyloxypropyl Increased polarity due to morpholine; reduced steric bulk Potential CNS activity due to morpholine’s blood-brain barrier permeability
4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one 2-fluorobenzyl and 3-methylphenyl groups Enhanced π-π stacking; altered metabolic stability Anticancer or antimicrobial applications
1-(4-fluorophenyl)methyl-4-{1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Ethyl linker instead of propyl; benzyl substitution Shorter chain length may reduce flexibility Improved solubility but lower lipophilicity

Key Trends :

  • Fluorine Position : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl () affects dipole moments and binding to hydrophobic pockets.
  • Linker Chain: Propyl (target) vs. ethyl () or morpholinoethyl () alters conformational flexibility and target engagement.
Benzimidazole Derivatives with Varied Alkyl/Aryl Chains
Compound Name Alkyl/Aryl Chain Yield (%) Notable Properties Source
2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole p-tolyloxypropyl (same as target) 80% High yield; similar hydrophobicity
1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Hydroxy-o-tolyloxypropyl + tert-butyl 48% Increased steric hindrance; reduced solubility
4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one o-Tolyl group N/A Simpler structure; lower molecular weight

Key Insights :

  • The p-tolyloxypropyl chain (shared with the target compound) is associated with high synthetic yields (80%, ) and balanced lipophilicity.
  • Hydroxy or tert-butyl substituents () reduce bioavailability due to increased polarity or steric bulk.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization or condensation reactions.
  • Step 2 : Functionalization of the benzimidazole moiety, often achieved by alkylation or nucleophilic substitution. For example, attaching the 3-(p-tolyloxy)propyl group to the benzimidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Coupling the fluorophenyl group to the pyrrolidinone ring via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, depending on the halogenation state of intermediates .
    Key Methodological Tip : Optimize reaction conditions (e.g., catalyst choice, solvent polarity) to improve yields. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in fluorinated systems .

Q. How should researchers characterize the structural integrity of this compound?

A combination of analytical techniques is required:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the fluorophenyl group shows distinct splitting patterns in ¹H NMR (δ ~7.2–7.8 ppm) due to fluorine coupling .
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns. The molecular ion peak (e.g., [M+H]⁺) should align with the calculated mass (±3 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, especially if the compound exhibits polymorphism .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Report MIC (Minimum Inhibitory Concentration) values .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with positive controls like doxorubicin .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of EGFR kinase activity via ADP-Glo™ assays .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
  • First Aid : In case of skin contact, wash with soap/water immediately. For inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or reduce toxicity?

  • SAR Studies : Modify substituents systematically:
    • Replace the p-tolyloxy group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
    • Introduce polar groups (e.g., -OH, -NH₂) on the benzimidazole ring to enhance solubility and reduce cytotoxicity .
  • Pro-drug Strategies : Mask reactive functionalities (e.g., esterify hydroxyl groups) to improve bioavailability .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies.
  • Structural Confirmation : Re-characterize compounds from conflicting studies to rule out impurities or degradation products .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate target engagement .

Q. What computational methods aid in understanding its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR or tubulin) to identify key binding residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity profiles preemptively .

Q. How to optimize synthetic yields for large-scale production?

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling reactions to reduce side products .
  • Purification : Employ gradient elution in flash chromatography or preparative HPLC to isolate high-purity batches (>95%) .
  • Scale-up Challenges : Monitor exothermic reactions (e.g., alkylation steps) using jacketed reactors to control temperature .

Q. What analytical techniques detect degradation products or impurities?

  • HPLC-MS : Use reverse-phase columns (C18) with UV/Vis and MS detection to identify degradation pathways (e.g., hydrolysis of the pyrrolidinone ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres to determine decomposition temperatures .

Q. How do fluorinated substituents influence physicochemical properties?

  • Lipophilicity : The 2-fluorophenyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
  • Electronic Effects : Fluorine’s electron-withdrawing nature alters electron density in the benzimidazole ring, affecting binding affinity to targets like kinases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。